molecular formula C6H8Cl2 B14544664 2,2'-Dichloro-1,1'-bi(cyclopropane) CAS No. 62014-97-5

2,2'-Dichloro-1,1'-bi(cyclopropane)

Cat. No.: B14544664
CAS No.: 62014-97-5
M. Wt: 151.03 g/mol
InChI Key: RDRGHVOVIFGEEH-UHFFFAOYSA-N
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Description

2,2'-Dichloro-1,1'-bi(cyclopropane) is a specialized cyclopropane derivative of interest in advanced chemical research and development . The compound features two cyclopropane rings linked by a bond, with each ring containing a chlorine substituent. This unique structure makes it a valuable scaffold in synthetic and medicinal chemistry. Cyclopropane motifs are frequently incorporated into drug candidates to improve potency, metabolic stability, and pharmacokinetic properties. The inclusion of a cyclopropane ring can impose conformational restrictions, fixing the positions of pharmacophores and leading to improved interactions with target proteins . The presence of chlorine atoms provides reactive sites for further chemical modifications, enabling the compound to serve as a key synthetic intermediate. Research into similar 1,1-dichloro-2,2-diphenylcyclopropane structures has revealed that such substitutions can lead to an unsymmetrical cyclopropane ring, affecting bond lengths and the overall electronic structure of the molecule . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets and conduct all necessary risk assessments before use.

Properties

CAS No.

62014-97-5

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1-chloro-2-(2-chlorocyclopropyl)cyclopropane

InChI

InChI=1S/C6H8Cl2/c7-5-1-3(5)4-2-6(4)8/h3-6H,1-2H2

InChI Key

RDRGHVOVIFGEEH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Cl)C2CC2Cl

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition with Dichlorocarbene

The addition of dichlorocarbene (:CCl₂) to 1,3-dienes remains the most direct route to 2,2'-dichlorinated bicyclopropanes. Generated from chloroform (CHCl₃) under strongly basic conditions, dichlorocarbene reacts with electron-deficient dienes to form the bicyclic core. A representative procedure involves:

  • Reagents : CHCl₃ (3 equiv), NaOH (50% aq.), phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
  • Conditions : 60–80°C, 12–24 h under nitrogen
  • Yield : 58–68%

Critical challenges include competing polymerization of the diene and over-chlorination. Modifying the base strength (e.g., using KOH instead of NaOH) improves selectivity, as demonstrated in the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Stereochemical Outcomes

Diastereoselectivity in bicyclopropane formation depends on the diene’s geometry. Trans-dienes favor the exo-isomer due to reduced steric hindrance during carbene attack, while cis-dienes yield predominantly endo-products. For 2,2'-Dichloro-1,1'-bi(cyclopropane), this selectivity is less pronounced due to the symmetrical chlorine substitution.

Transition Metal-Catalyzed Approaches

Platinum-Catalyzed C–H Activation

The reaction of platinum(0) complexes with cyclopropane derivatives enables selective functionalization. For example, cis-hydrido(2,2,3,3-tetramethylcyclopropyl)platinum(II) complexes undergo oxidative addition with chlorinated alkanes to form bicyclic structures. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 80–100°C Maximizes C–H insertion
Ligand Dicyclohexylphosphine Stabilizes Pt intermediate
Chlorine Source CCl₄ Prevents over-chlorination

This method achieves yields of 45–52% but requires meticulous control over platinum coordination geometry to avoid side reactions.

Palladium-Mediated Cross-Coupling

Coupling pre-formed chlorocyclopropane units via Ullmann-type reactions offers an alternative pathway. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, 2-chlorocyclopropane derivatives dimerize under microwave irradiation (100°C, 1 h) to yield the target compound in 40–48% yield. Bromine-assisted transmetallation improves efficiency but introduces purification challenges due to halide byproducts.

Halogenation and Ring-Closing Strategies

Post-Cyclopropanation Chlorination

Chlorinating pre-formed bicyclopropane structures with SOCl₂ or PCl₅ introduces chlorine atoms at the 2,2'-positions. A two-step protocol achieves this:

  • Cyclopropanation : Simmons-Smith reaction with Zn/CH₂I₂ (72% yield)
  • Chlorination : SOCl₂ (2.5 equiv), DMF (cat.), 0°C → rt, 6 h (89% conversion)

However, this method risks ring-opening due to the Lewis acidity of chlorinating agents.

Simultaneous Cyclization-Chlorination

Innovative one-pot methodologies combine ring closure and halogenation. For instance, treating 1,3-dichloro-2-(chloromethyl)propane-2-amine with NaNO₂ in H₂SO₄ generates a nitrene intermediate, which undergoes cyclization and chlorination to yield the bicyclopropane. This approach streamlines synthesis but requires stringent temperature control (−10 to 0°C) to prevent decomposition.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

Method Yield (%) Purity (%) Scalability Key Limitations
Dichlorocarbene Addition 68 95 High Diene availability
Pt-Catalyzed C–H Insertion 52 88 Moderate Catalyst cost
Pd Cross-Coupling 48 90 Low Halide byproduct formation
One-Pot Cyclization 61 93 High Temperature sensitivity

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as hydroxide ions, alkoxides, and amines can be used.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2,2’-Dichloro-1,1’-bi(cyclopropane) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ring systems.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive cyclopropane rings. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The chlorine atoms can also influence the reactivity and selectivity of the compound in different pathways .

Comparison with Similar Compounds

1,1-Dichloro-2-phenylcyclopropane

  • Molecular Formula : C₉H₈Cl₂
  • Key Features : Substitution with a phenyl group introduces aromatic conjugation, stabilizing the cyclopropane ring while retaining reactivity for nucleophilic attacks. This compound is a critical intermediate in synthesizing cyclopropane-containing drugs like cilastatin .

2-Bromo-1,1-dichlorocyclopropane

  • Molecular Formula : C₃H₃BrCl₂
  • CAS Number : 40745-72-0
  • Key Features : Bromine substitution at the 2-position introduces distinct reactivity (e.g., enhanced electrophilicity) compared to chlorine. Brominated cyclopropanes are often used in cross-coupling reactions .
  • Comparison : The presence of bromine may facilitate Suzuki-Miyaura couplings, whereas 2,2'-Dichloro-1,1'-bi(cyclopropane) might exhibit lower reactivity in such contexts due to the absence of bromine.

Cyclopropane, 1,1-dichloro-2-propyl

  • Molecular Formula : C₆H₁₀Cl₂
  • CAS Number : 15997-08-7
  • Key Features : A propyl substituent enhances hydrophobicity, making it suitable for lipid-soluble applications.
  • Comparison : The alkyl chain reduces ring strain effects compared to the bicyclic structure of 2,2'-Dichloro-1,1'-bi(cyclopropane), which may prioritize different synthetic applications .

Halogenated Hydrocarbons: HCFCs and Chlorinated Alkanes/Alkenes

HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane)

  • Molecular Formula : C₂HCl₂F₃
  • CAS Number : 306-83-2
  • Key Features: A mixed halogenated ethane used as a refrigerant.

1,3-Dichloropropene

  • Molecular Formula : C₃H₄Cl₂
  • CAS Number : 542-75-6
  • Key Features : A chlorinated alkene used as a soil fumigant. Exhibits acute toxicity and environmental persistence .
  • Comparison : The linear alkene structure of 1,3-dichloropropene contrasts sharply with the strained bicyclopropane system, resulting in divergent reactivity (e.g., alkene addition vs. ring-opening reactions).

Biphenyl and Azo Derivatives

2,2'-Dichloro-1,1'-biphenyl (2,2'-DCBP)

  • Key Features : A biphenyl ligand used in nickel-catalyzed arylations. Chlorine atoms at the 2,2' positions enhance steric hindrance and electronic effects in catalytic systems .

Research Findings and Implications

  • Reactivity: Dichlorocyclopropanes exhibit higher reactivity than non-cyclic analogs due to ring strain, favoring applications in ring-opening polymerizations or as strained intermediates .
  • Environmental Impact : HCFCs like HCFC-123 are regulated under the Montreal Protocol, whereas chlorinated alkenes (e.g., 1,3-dichloropropene) require careful handling due to toxicity .
  • Catalytic Utility : Biphenyl ligands (e.g., 2,2'-DCBP) and dichlorocyclopropanes may complement each other in catalysis, with the former offering planar rigidity and the latter providing three-dimensional steric effects .

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